tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride
Description
Molecular Formula: C₇H₁₅Cl₂FN₂
Molecular Weight: 217.12 g/mol
CAS Number: EN300-33211937 (as per Enamine Ltd) .
This compound features a cyclobutyl ring substituted with a 1-aminoethyl group, protected by a tert-butyl carbamate group, and formulated as a hydrochloride salt. The tert-butyl carbamate (Boc) group serves as a temporary amine-protecting group in organic synthesis, enabling selective deprotection under acidic conditions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical intermediate applications .
Properties
Molecular Formula |
C11H23ClN2O2 |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-7(12)8-5-9(6-8)13-10(14)15-11(2,3)4;/h7-9H,5-6,12H2,1-4H3,(H,13,14);1H |
InChI Key |
GEMLFPSDRNFQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)NC(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate protecting group. The cyclobutyl ring is introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in the synthesis include tert-butyl chloroformate, amines, and cyclobutyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation of the Aminoethyl Group
The primary amine in the aminoethyl substituent undergoes oxidation under controlled conditions. For example:
-
Hydrogen peroxide (H₂O₂) oxidizes the amine to a nitro group or hydroxylamine intermediate, depending on reaction conditions.
-
Transition metal catalysts (e.g., Ru or Fe complexes) facilitate selective oxidation to imines or nitriles.
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Key Observation |
|---|---|---|
| H₂O₂, acidic conditions | N-Oxide derivative | Partial oxidation observed |
| RuO₂, aqueous medium | Cyclobutyl ketone intermediate | Ring strain influences reactivity |
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation or acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).
Mechanistic Insight :
The hydrochloride counterion enhances solubility in polar solvents but may protonate the amine, requiring base (e.g., NaHCO₃) for deprotonation before substitution .
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine hydrochloride .
-
Hydrochloric acid (HCl) in dioxane also achieves deprotection but with slower kinetics .
Table 2: Deprotection Conditions
| Acid Used | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TFA | DCM | 25°C | 2–4 hr | >90% |
| HCl (4M) | Dioxane | 60°C | 12 hr | 75% |
Coupling Reactions
The amine participates in peptide bond formation or urea synthesis:
-
Amide coupling : Using DCC/DMAP, reacts with carboxylic acids to form amides.
-
Urea formation : Reacts with isocyanates (e.g., phenyl isocyanate) under mild conditions .
Example Reaction :
This is critical for synthesizing bioactive molecules .
Cyclobutane Ring Reactivity
The strained cyclobutane ring undergoes:
-
Ring-opening metathesis : With Grubbs catalyst to form linear alkenes.
-
Electrophilic addition : Reacts with halogens (e.g., Br₂) to form dihalogenated products.
Key Factor : Ring strain (≈26 kcal/mol) increases susceptibility to electrophilic attack.
Stability and Storage Considerations
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure may allow it to target specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl vs. Azetidine Rings
Aminoethyl vs. Aminomethyl Substituents
- The aminomethyl analog (tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride) is more commercially accessible, with multiple suppliers on ECHEMI offering 99% purity .
Bicyclic and Flexible Ring Systems
- Bicyclic compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate offer rigid scaffolds that enhance binding affinity in kinase inhibitors but may reduce solubility .
- trans-3-aminocyclopentanol hydrochloride provides a flexible 5-membered ring, suitable for targeting flexible binding pockets (e.g., in GPCRs) .
Biological Activity
tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride, a compound with potential therapeutic applications, has garnered attention in biological and medicinal research. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through a nucleophilic substitution reaction between tert-butyl carbamate and 2-(3-aminocyclobutyl)ethyl chloride, typically using a base like triethylamine to facilitate the reaction. The compound's structure is characterized by a cyclobutyl moiety, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[2-(3-aminocyclobutyl)ethyl]carbamate; hydrochloride |
| CAS Number | 2155852-85-8 |
| Molecular Weight | 222.30 g/mol |
| InChI Key | KLAWLMAJLNQQNL-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors. Preliminary studies suggest that it could modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting certain kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit CDK9, a cyclin-dependent kinase implicated in various cancers .
Case Study: Inhibition of CDK9
A recent study evaluated the compound’s effect on CDK9 activity. The findings demonstrated an IC50 value of approximately 183 nM, indicating potent inhibition of this kinase . The mechanism was attributed to competitive binding at the ATP-binding site of CDK9, suggesting potential for development as an anticancer agent.
Research Findings
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For example, treatment with related compounds resulted in significant cytotoxic effects with IC50 values ranging from 600 nM to 1.2 μM across various triple-negative breast cancer (TNBC) cell lines .
Table 2: In Vitro Activity Data
| Cell Line | GI50 (nM) | IC50 (nM) |
|---|---|---|
| MDA-MB-231 | 530 | 600 |
| Hs 578T | 700 | 800 |
| BT-20 | 400 | 500 |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step routes involving cyclobutane ring functionalization, carbamate protection, and subsequent hydrochloride salt formation. For example, tert-butyl carbamate intermediates are often prepared using Boc-protection strategies (e.g., di-tert-butyl dicarbonate under basic conditions) . Cyclobutylamine precursors may require stereoselective alkylation or reductive amination for the 1-aminoethyl group. Reaction optimization includes pH control (e.g., using triethylamine for deprotonation) and temperature modulation (0–25°C) to minimize side reactions .
- Validation : Purity is confirmed via HPLC (>95%) and LC-MS (e.g., [M+H]+ ion at m/z 250.77) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Techniques :
- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., space group determination, R1 < 0.05) .
- NMR : Key signals include tert-butyl protons (δ ~1.4 ppm in <sup>1</sup>H NMR), cyclobutyl CH2 (δ 2.5–3.0 ppm), and carbamate carbonyl (δ ~155 ppm in <sup>13</sup>C NMR) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., 250.77 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutyl and tert-butyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic insight : The cyclobutyl ring’s strain enhances electrophilicity at adjacent positions, while the tert-butyl group provides steric hindrance, directing nucleophilic attack to the aminoethyl moiety. Computational studies (DFT) can model transition states to predict regioselectivity .
- Experimental validation : Monitor reaction kinetics under varying solvents (e.g., DMF vs. THF) and track intermediates via in-situ IR spectroscopy .
Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives, and how can reproducibility be ensured?
- Analysis : Discrepancies often arise from Boc-protection efficiency (e.g., incomplete amine protection due to moisture sensitivity) or salt formation variability (HCl gas vs. aqueous HCl).
- Solutions :
- Use anhydrous conditions (e.g., molecular sieves) and inert atmosphere for Boc reactions .
- Standardize salt formation by titrating HCl to pH 2–3 and characterizing via elemental analysis .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Approach :
- Docking studies : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, focusing on hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl moiety .
- MD simulations : Assess conformational stability of the cyclobutyl ring in aqueous vs. lipid environments (e.g., GROMACS) .
Data-Driven Research Questions
Q. What are the challenges in achieving enantiomeric purity for the 1-aminoethyl substituent, and how can chiral resolution be optimized?
- Challenges : Racemization during synthesis (e.g., via acidic/basic conditions) or salt formation.
- Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
- Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How does the hydrochloride salt form impact the compound’s solubility and stability in aqueous vs. organic matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
